1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,4-Dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a dichlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester.
Substitution with Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often involving the use of 2,4-dichlorophenyl hydrazine.
Introduction of the Phenyl Group: The phenyl group is added through a subsequent substitution reaction, typically using phenylboronic acid or a phenyl halide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where various functional groups can be introduced or replaced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Phenylboronic acid, phenyl halides, and palladium catalysts.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction reactions produce alcohols or amines.
Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid
1-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid stands out due to its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(12(18)8-11)20-15(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFKCJRMHHBFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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